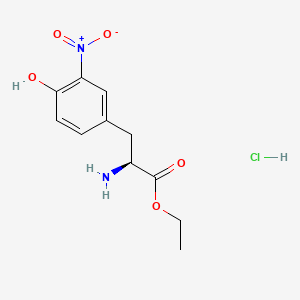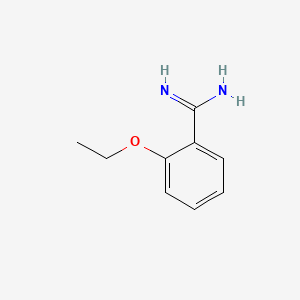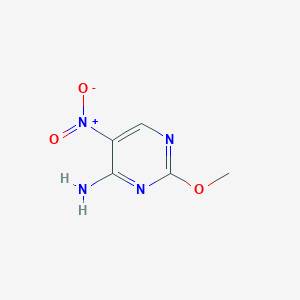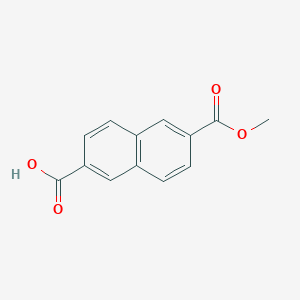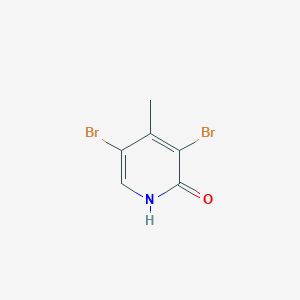
3,5-Dibromo-2-hydroxy-4-methylpyridine
説明
“3,5-Dibromo-2-hydroxy-4-methylpyridine” is a chemical compound with the CAS Number: 89581-53-3 . Its IUPAC name is 3,5-dibromo-4-methyl-2 (1H)-pyridinone . The molecular weight of this compound is 266.92 .
Molecular Structure Analysis
The InChI code for “3,5-Dibromo-2-hydroxy-4-methylpyridine” is 1S/C6H5Br2NO/c1-3-4 (7)2-9-6 (10)5 (3)8/h2H,1H3, (H,9,10) . This code provides a standard way to encode the molecular structure using text strings and can be used to represent the compound’s structure.
Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.
科学的研究の応用
Reactivity and Synthesis
3,5-Dibromo-2-hydroxy-4-methylpyridine plays a significant role in the synthesis of various chemical compounds due to the reactivity of halogen atoms at positions 3 and 5. For instance, Hertog, Combe, and Kolder (2010) explored the rearrangements occurring during the heating of monobromo and monochloro derivatives of 2,4-dihydroxypyridine, substituted at positions 3 or 5, with hydrobromic and hydrochloric acid. Their findings revealed that halogen atoms at position 3 could be replaced by hydrogen when heated with an aqueous solution of hydrobromic acid, facilitating the synthesis of compounds like 5-chloro-2,4-dihydroxypyridine from 2,4-dihydroxypyridine as a starting substance (Hertog, Combe, & Kolder, 2010).
Inhibition of Tyrosinase
The compound's analogs, such as 3-hydroxypyridine-4-ones, have been investigated for their potential as orally active chelators of iron(III), which could be used in treating conditions like thalassemia. However, an undesired feature of these molecules is their ability to inhibit tyrosinase, an enzyme crucial for melanin production. Research by Hider and Lerch (1989) established that alkyl substitution at position 2 in the aromatic ring minimizes interaction with tyrosinase without significantly affecting the affinity for iron(III) (Hider & Lerch, 1989).
Medicinal Inorganic Chemistry
Hydroxypyridinones, a class to which 3,5-Dibromo-2-hydroxy-4-methylpyridine is closely related, are versatile ligands widely investigated for medicinal applications, particularly in iron removal or supplementation, contrast agents in imaging, and mobilization of excess metal ions. Thompson, Barta, and Orvig (2006) highlight the key features of hydroxypyridinones, including their six-membered ring structure, functionalizability, and ability to achieve diverse metallocomplex stabilities, making them promising for various medicinal applications (Thompson, Barta, & Orvig, 2006).
Synthesis of Imidazopyridines
The synthesis of imidazopyridines, an important fused bicyclic 5-6 heterocycle used in medicinal chemistry and material science, benefits from compounds like 3,5-Dibromo-2-hydroxy-4-methylpyridine. Bagdi, Santra, Monir, and Hajra (2015) reviewed various strategies for synthesizing this scaffold, highlighting its significance in developing pharmaceuticals and materials (Bagdi, Santra, Monir, & Hajra, 2015).
Safety And Hazards
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements associated with the compound are P261, P305, P338, P351 , which provide guidance on measures to take to minimize or prevent adverse effects resulting from exposure to the hazardous product, or improper storage or handling of the hazardous product.
特性
IUPAC Name |
3,5-dibromo-4-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c1-3-4(7)2-9-6(10)5(3)8/h2H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRVNGJBQXHGIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90406214 | |
| Record name | 3,5-Dibromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-2-hydroxy-4-methylpyridine | |
CAS RN |
89581-53-3 | |
| Record name | 3,5-Dibromo-4-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90406214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



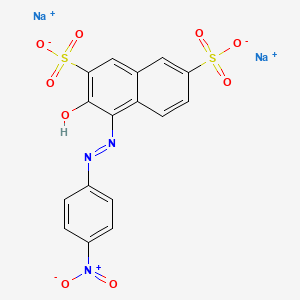
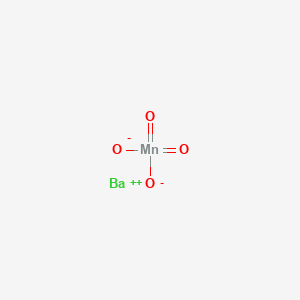
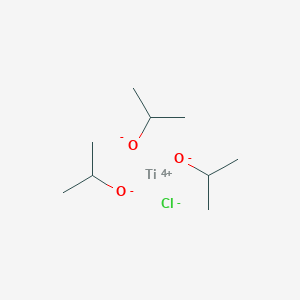

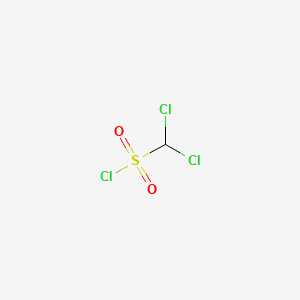
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1587177.png)

